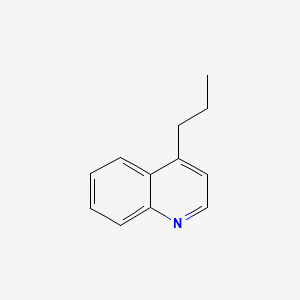

4-Propylquinoline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

20668-44-4 |

|---|---|

Molecular Formula |

C12H13N |

Molecular Weight |

171.24 g/mol |

IUPAC Name |

4-propylquinoline |

InChI |

InChI=1S/C12H13N/c1-2-5-10-8-9-13-12-7-4-3-6-11(10)12/h3-4,6-9H,2,5H2,1H3 |

InChI Key |

SYPQOZMXCWJIQU-UHFFFAOYSA-N |

SMILES |

CCCC1=CC=NC2=CC=CC=C12 |

Canonical SMILES |

CCCC1=CC=NC2=CC=CC=C12 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Propylquinoline and Functionalized Quinoline Derivatives

Classical and Established Reaction Pathways for Quinoline (B57606) Ring Formation

Traditional methods for quinoline synthesis have laid the groundwork for many subsequent innovations. These reactions, while sometimes limited by harsh conditions, remain fundamental to the field.

Pfitzinger Reaction for Quinoline-4-carboxylic Acid Derivatives

The Pfitzinger reaction is a versatile method for preparing quinoline-4-carboxylic acids from isatin (B1672199) and a carbonyl compound in the presence of a base. wikipedia.org This reaction has been successfully employed for the synthesis of derivatives like 2-propylquinoline-4-carboxylic acid. up.ac.za The process begins with the base-catalyzed hydrolysis of isatin's amide bond, forming a keto-acid intermediate. wikipedia.org This is followed by a reaction with a ketone, such as pentan-2-one, to introduce the propyl group at the 2-position, leading to the formation of the corresponding quinoline-4-carboxylic acid. up.ac.zaarabjchem.org

The general mechanism involves the following steps:

Base-catalyzed ring opening of isatin.

Condensation of the resulting intermediate with a carbonyl compound to form an imine.

Enamine formation and subsequent cyclization.

Dehydration to yield the final quinoline derivative. wikipedia.org

This method is particularly valuable for accessing quinoline-4-carboxylic acids, which are important precursors for further functionalization. ui.ac.id

Survey of Other Conventional Quinoline Syntheses and their Applicability

Several other classical methods have been instrumental in the synthesis of the quinoline scaffold. tandfonline.com Each offers a different approach to ring formation and is suited to different starting materials and substitution patterns.

| Reaction Name | Description | Applicability |

| Skraup Synthesis | Involves heating anilines with glycerol, sulfuric acid, and an oxidizing agent. tandfonline.comuop.edu.pk | A widely used method, though often requiring harsh conditions. orgsyn.org |

| Doebner-Miller Reaction | A modification of the Skraup synthesis using α,β-unsaturated carbonyl compounds. arabjchem.org | Offers a route to a variety of substituted quinolines. rsc.org |

| Friedländer Synthesis | The condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. up.ac.zauop.edu.pk | A versatile method for producing substituted quinolines. vulcanchem.com |

| Combes Synthesis | Involves the reaction of anilines with β-diketones under acidic conditions. up.ac.zaarabjchem.org | Suitable for the synthesis of 2,4-substituted quinolines. |

| Gould-Jacobs Reaction | Begins with the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester, followed by cyclization to form a 4-hydroxyquinoline (B1666331) derivative. mdpi.comwikipedia.org | A key method for preparing 4-hydroxyquinolines. vulcanchem.com |

| Meth-Cohn Synthesis | Not as commonly cited in the provided context. | Further research would be needed to detail its specific applicability. |

| Povarov Reaction | An aza-Diels-Alder reaction between an aromatic imine and an electron-rich alkene. up.ac.zaarabjchem.orgwikipedia.org | Useful for the synthesis of tetrahydroquinolines, which can be aromatized to quinolines. wikipedia.orglookchem.com |

These classical syntheses, while foundational, often face challenges such as low yields, harsh reaction conditions, and the use of hazardous reagents, which has spurred the development of more modern and sustainable alternatives. thieme-connect.com

Modern and Green Chemical Synthesis Strategies

In response to the limitations of classical methods, modern synthetic chemistry has focused on developing more efficient, environmentally friendly, and versatile approaches for quinoline synthesis. These strategies often incorporate principles of green chemistry, such as the use of alternative energy sources and eco-friendly catalysts.

Microwave-Assisted Synthesis of 2-Propylquinoline-4-carbohydrazide (B4263686) Hydrazone Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.govlew.ro This technology has been successfully applied to the synthesis of 2-propylquinoline-4-carbohydrazide hydrazone derivatives. up.ac.zaarabjchem.orgmdpi.com

The synthesis typically involves a multi-step process:

Synthesis of 2-propylquinoline-4-carboxylic acid via the Pfitzinger reaction. up.ac.zaarabjchem.org

Esterification of the carboxylic acid. arabjchem.org

Reaction with hydrazine (B178648) hydrate (B1144303) to form 2-propylquinoline-4-carbohydrazide. up.ac.zaarabjchem.org

Microwave-assisted condensation of the carbohydrazide (B1668358) with various ketones or aldehydes to yield the final hydrazone derivatives. up.ac.zaarabjchem.orgmdpi.com

The use of microwave irradiation in the final condensation step significantly reduces reaction times, often from hours to just a few minutes, while providing good to excellent yields. arabjchem.orgcovenantuniversity.edu.ng This approach highlights the potential of microwave assistance in creating complex quinoline derivatives in an efficient and environmentally conscious manner. lew.ro

Green Chemistry Principles in Quinoline Synthesis: Solvent-Free and Eco-Friendly Approaches

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. tandfonline.comijpsjournal.com In the context of quinoline synthesis, this has led to the development of solvent-free and eco-friendly methods. jocpr.comnumberanalytics.com

Solvent-free reactions, often conducted under microwave irradiation, offer a significant advantage by eliminating the need for potentially harmful organic solvents. core.ac.uk These reactions can lead to cleaner products and simpler work-up procedures. rsc.org

The use of greener catalysts is another key aspect of this approach. researchgate.net Catalysts such as iron(III) triflate, rsc.org and various solid-supported acid catalysts have been employed to promote quinoline synthesis under milder conditions. academie-sciences.fr Water, as an environmentally benign solvent, has also been utilized in some green synthetic protocols for quinolines. tandfonline.com These methods not only reduce the environmental footprint but also often result in improved reaction efficiency and atom economy. numberanalytics.com

Catalytic Photocyclization of Arylamines with Olefins to Yield 2-Alkylquinolines

Photocatalysis represents a sustainable and innovative approach to organic synthesis, harnessing light energy to drive chemical reactions. ijfans.orgrsc.org A notable application in quinoline synthesis is the catalytic photocyclization of arylamines with α-olefins to produce 2-alkylquinolines, such as 2-propylquinoline (B155077). ed.govresearchgate.net

This reaction is typically catalyzed by metal complexes, with nickel compounds showing particular efficacy. ed.goved.gov The process involves the irradiation of a mixture of an arylamine (e.g., aniline) and an α-olefin (e.g., hexene-1) in the presence of a catalyst. ed.gov The reaction proceeds under mild conditions, often at room temperature, and can be conducted in environmentally friendly solvents like ethanol (B145695) or even water. ed.govresearchgate.net

Derivatization and Functionalization Strategies of Propylquinoline Precursors

The functionalization of the quinoline nucleus, particularly with a propyl substituent, is a key strategy in medicinal chemistry to modulate the biological activity of the resulting compounds. The derivatization of propylquinoline precursors often involves reactions targeting either the quinoline ring system itself or functional groups attached to it. These strategies allow for the synthesis of diverse libraries of molecules for further investigation.

Hydrazinolysis and Subsequent Condensation Reactions to Form Hydrazide-Hydrazones

A prominent strategy for derivatizing propylquinolines involves the conversion of a carboxylate ester into a hydrazide, which then serves as a versatile intermediate for further condensation reactions. This two-step process begins with hydrazinolysis, followed by condensation with various carbonyl compounds to yield a class of compounds known as hydrazide-hydrazones.

The synthesis typically starts with an ester precursor, such as ethyl 2-propylquinoline-4-carboxylate. This ester undergoes hydrazinolysis by reacting with hydrazine hydrate (NH₂NH₂·H₂O), usually in an alcoholic solvent like ethanol under reflux conditions. up.ac.zaup.ac.za This reaction displaces the ethoxy group of the ester to form the corresponding 2-propylquinoline-4-carbohydrazide. up.ac.zaup.ac.za This method is a widely used and convenient approach for preparing hydrazides from their corresponding esters. niscpr.res.inresearchgate.net The general reaction is as follows:

Step 1: Hydrazinolysis Ethyl 2-propylquinoline-4-carboxylate is dissolved in ethanol, and hydrazine hydrate is added. The mixture is heated under reflux for approximately one hour. up.ac.zaup.ac.za Upon cooling, the 2-propylquinoline-4-carbohydrazide product crystallizes and can be isolated by filtration in high yield. up.ac.za

Step 2: Condensation to form Hydrazide-Hydrazones The newly formed 2-propylquinoline-4-carbohydrazide possesses a reactive terminal -NH₂ group. This group can readily undergo condensation reactions with the carbonyl carbon of various aldehydes and ketones. up.ac.zaarabjchem.org This reaction is often facilitated by microwave irradiation, which serves as a green chemistry approach, significantly reducing reaction times (from hours to minutes) and often improving yields. up.ac.zaarabjchem.orgresearchgate.net The condensation reaction creates a new carbon-nitrogen double bond (C=N), forming the hydrazone moiety (–CONH–N=C). up.ac.za

Researchers have synthesized a variety of N'-(alkanylidene)-2-propylquinoline-4-carbohydrazide derivatives using this method. up.ac.zaresearchgate.net For instance, reacting 2-propylquinoline-4-carbohydrazide with different aliphatic and alicyclic ketones, such as pentan-2-one, under microwave irradiation for just a few minutes produces the corresponding N'-(pentan-2-ylidene)-2-propylquinoline-4-carbohydrazide in good yield. up.ac.za Similarly, condensation with aromatic aldehydes like 4-chlorobenzaldehyde (B46862) or 3-methoxybenzaldehyde (B106831) also proceeds efficiently under microwave assistance. arabjchem.org

The resulting hydrazide-hydrazone derivatives are a significant class of compounds, as the azomethine proton (–NHN=CH) is a key feature in the development of new therapeutic agents. up.ac.za

Table 1: Examples of Synthesized 2-Propylquinoline-4-carbohydrazide Hydrazone Derivatives

| Starting Ketone/Aldehyde | Resulting Hydrazide-Hydrazone Derivative | Reaction Time (Microwave) | Yield (%) | Reference |

|---|---|---|---|---|

| Pentan-2-one | N'-(pentan-2-ylidene)-2-propylquinoline-4-carbohydrazide | 2 min | 76% | up.ac.za |

| 4-Chlorobenzaldehyde | N′-(4-Chlorobenzylidene)-2-propylquinoline-4-carbohydrazide | 1 min | 92% | arabjchem.org |

| 4-Ethoxybenzaldehyde | N′-(4-Ethoxybenzylidene)-2-propylquinoline-4-carbohydrazide | 3 min | 73% | arabjchem.org |

Synthesis of 4-Aminoquinoline (B48711) and 4-Hydroxyquinoline Derivatives with Propyl Substitution

The introduction of amino and hydroxyl groups at the 4-position of the propylquinoline scaffold is a critical functionalization strategy, primarily driven by the search for new therapeutic agents, especially antimalarials.

Synthesis of 4-Aminoquinoline Derivatives

The most common method for synthesizing 4-aminoquinoline derivatives is through a nucleophilic aromatic substitution (SₙAr) reaction. frontiersin.org This typically involves reacting a 4-chloroquinoline (B167314) precursor with a suitable amine. To introduce a propyl group into the side chain, an amine containing a propyl moiety is used.

A key intermediate for many of these syntheses is N¹-(7-Chloroquinolin-4-yl)-propane-1,3-diamine. This compound is prepared by heating 4,7-dichloroquinoline (B193633) with an excess of 1,3-diaminopropane. ucsf.edu The resulting primary amine at the end of the propyl side chain can then be further functionalized. For example, it can undergo reductive amination with various aldehydes to create a library of N¹,N³-disubstituted propane-1,3-diamine derivatives. ucsf.edu

Structure-activity relationship (SAR) studies have shown that 4-aminoquinolines featuring a propyl side chain, such as -HN(CH₂)₃NH-, often exhibit potent biological activity. arabjchem.org Modifications to this side chain are a central theme in the development of new 4-aminoquinoline-based drugs. nih.govresearchgate.net

Synthesis of 4-Hydroxyquinoline Derivatives

Several classic named reactions are employed for the synthesis of 4-hydroxyquinoline derivatives, also known as 4-quinolinols or quinolin-4-ones due to keto-enol tautomerism. wikipedia.orgresearchgate.net These methods can be adapted to produce derivatives with a propyl group on the quinoline core.

Conrad-Limpach Synthesis: This method involves the condensation of an aniline with a β-ketoester at different temperatures. To create a propyl-substituted 4-hydroxyquinoline, one could use a propyl-substituted aniline or a β-ketoester containing a propyl group. The reaction proceeds via a Schiff base to form the 4-hydroxyquinoline derivative. jptcp.com

Gould-Jacobs Reaction: This is an effective method for anilines, particularly those with electron-donating groups. The reaction begins with the condensation of an aniline (e.g., a propylaniline) with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. wikipedia.org The resulting intermediate undergoes thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline. Subsequent saponification and decarboxylation yield the desired 4-hydroxyquinoline. wikipedia.org

Dehydrogenation: An alternative route involves the dehydrogenation of a corresponding 4-keto-1,2,3,4-tetrahydroquinoline compound. This can be achieved by heating the tetrahydroquinoline with a catalyst like palladium black in the presence of a hydrogen acceptor (e.g., maleic acid). google.com

These synthetic routes provide access to 4-hydroxyquinolines with propyl substitution at various positions, which are valuable intermediates for further chemical modification. google.com

Table 2: General Synthetic Methods for Propyl-Substituted 4-Amino and 4-Hydroxyquinolines

| Target Derivative | General Method | Key Reactants | Description | Reference |

|---|---|---|---|---|

| 4-Aminoquinoline | Nucleophilic Aromatic Substitution | 4-Chloroquinoline derivative, Propyl-containing amine (e.g., 1,3-diaminopropane) | The amine displaces the chlorine atom at the 4-position of the quinoline ring. | frontiersin.orgucsf.edu |

| 4-Hydroxyquinoline | Conrad-Limpach Synthesis | Propyl-substituted aniline, β-ketoester | Condensation reaction that forms the quinoline ring system with a hydroxyl group at position 4. | jptcp.com |

| 4-Hydroxyquinoline | Gould-Jacobs Reaction | Propyl-substituted aniline, Diethyl ethoxymethylenemalonate | A multi-step reaction involving condensation, thermal cyclization, saponification, and decarboxylation. | wikipedia.org |

Chemical Reactivity and Mechanistic Studies of 4 Propylquinoline Systems

Typical Reactions of the Quinoline (B57606) Nucleus and Propyl Substituent

The chemical reactivity of 4-propylquinoline is dictated by the interplay between its constituent parts: the quinoline bicyclic system and the propyl substituent at the 4-position. The quinoline structure is a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, and its reactivity reflects the characteristics of both. iipseries.org

Reactions of the Quinoline Nucleus:

Electrophilic Substitution : The quinoline ring is less reactive towards electrophilic substitution than benzene due to the electron-withdrawing effect of the nitrogen atom. researchgate.netgcwgandhinagar.com Consequently, these reactions require vigorous conditions. uop.edu.pk Substitution preferentially occurs on the benzene ring, which is more electron-rich than the pyridine ring. The most favored positions for electrophilic attack are C-5 and C-8. uop.edu.pkquimicaorganica.orgyoutube.com For instance, nitration with a mixture of fuming nitric and sulfuric acids yields a combination of 5-nitroquinoline (B147367) and 8-nitroquinoline. uop.edu.pk Similarly, sulfonation with fuming sulfuric acid at 220°C produces quinoline-8-sulfonic acid, which can isomerize to the more stable quinoline-6-sulfonic acid at higher temperatures (300°C). researchgate.netgcwgandhinagar.com

Nucleophilic Substitution : In contrast, the pyridine ring is electron-deficient and thus susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions. researchgate.netyoutube.com Halogenated quinolines with leaving groups at positions 2 or 4 readily undergo nucleophilic substitution. quimicaorganica.org If the C-2 position is occupied, substitution occurs at C-4. uop.edu.pk For example, quinoline can react with sodium amide (Chichibabin reaction) to form 2-aminoquinoline (B145021) or with potassium hydroxide (B78521) at high temperatures to yield 2-hydroxyquinoline. uop.edu.pk The mechanism for these substitutions typically proceeds through an addition-elimination pathway, involving a stable intermediate where the negative charge is stabilized by the nitrogen atom. quimicaorganica.org

Oxidation and Reduction : The quinoline nucleus is generally resistant to oxidation. pharmaguideline.com However, under strong oxidizing conditions, such as with potassium permanganate, the benzene ring can be cleaved to yield pyridine-2,3-dicarboxylic acid (quinolinic acid). researchgate.net Conversely, the pyridine ring is more readily reduced. Catalytic hydrogenation can reduce the pyridine part to give 1,2,3,4-tetrahydroquinoline. pharmaguideline.com

Reactions of the Propyl Substituent:

The propyl group attached to the quinoline ring can also undergo reactions, primarily at the benzylic position (the carbon atom attached directly to the ring). This position is activated by the aromatic system. A key reaction is oxidation. For example, bio-inspired oxidation systems can selectively hydroxylate the benzylic C-H bond of an alkyl chain on a quinoline ring. mdpi.comresearchgate.netresearchgate.net

Redox Chemistry and Electrochemical Behavior

The electrochemical properties of quinoline derivatives are of significant interest for applications ranging from materials science to corrosion inhibition. The redox behavior of this compound is primarily centered on electron transfer processes involving the aromatic ring system.

The oxidation of quinoline has been investigated using techniques like pulse radiolysis to understand the primary events of its transformation by radicals. acs.org The oxidation potential of quinoline is reported to be 1.87 V vs. the Normal Hydrogen Electrode (NHE). acs.org This high potential indicates its relative stability against oxidation.

Studies on the reactions of quinoline with powerful oxidizing radicals, such as the hydroxyl radical (•OH) and the sulfate (B86663) radical anion (SO₄•⁻), provide insight into its electron transfer mechanisms. The hydroxyl radical reacts rapidly by adding to both the pyridine and benzene rings. acs.org In contrast, the sulfate radical anion oxidizes quinoline to its radical cation, which can then undergo further reactions like hydrolysis. acs.org The rates of these reactions have been determined experimentally, highlighting the high reactivity of quinoline towards these strong oxidants.

Theoretical studies using Density Functional Theory (DFT) have been employed to model the oxidation process. doi.org These calculations help to elucidate the reaction pathways, identifying the most likely sites for radical attack and the energetics of intermediate steps. For benzoquinoline, a related compound, DFT studies show that the addition of O₂ to the C-N bond is thermodynamically more favorable than addition to a C-C bond, initiating the oxidation cascade. doi.org Such theoretical insights are crucial for understanding the mechanisms that can lead to the formation of various oxidation products. doi.orgrsc.org

Cyclic voltammetry (CV) is a powerful electrochemical technique used to study the redox behavior of chemical species. In the context of quinoline derivatives, CV experiments reveal the potentials at which oxidation and reduction occur and can provide information about the stability of the resulting species. researchgate.net

Studies on various quinoline derivatives have shown that they can undergo multistep, reversible reduction processes. researchgate.net The specific potentials and the reversibility of these processes are strongly influenced by the nature and position of substituents on the quinoline ring. researchgate.net For example, quinolines bearing a 2,2′-bithiophene motif undergo oxidation that can lead to dimerization or polymerization. researchgate.net The synthesis of pyrazolo[4,3-c]quinoline derivatives has been achieved through an electrochemical method involving dehydrogenative cyclization, demonstrating a practical application of quinoline electrochemistry. scispace.com The process is often diffusion-controlled, meaning the rate of the reaction at the electrode surface is limited by the rate at which the reactant can travel through the solution to the electrode.

In certain electrochemical applications, particularly corrosion science, quinoline derivatives have been investigated as corrosion inhibitors for metals like carbon steel in acidic environments. researchgate.net Their effectiveness is often attributed to the formation of a protective, or passivating, film on the metal surface.

The mechanism involves the adsorption of the quinoline molecules onto the metal. researchgate.net This adsorption can occur through the nitrogen heteroatom and the pi-electrons of the aromatic system. The adsorbed organic molecules form a barrier that isolates the metal from the corrosive medium. This layer can prevent the electrochemical reactions that constitute corrosion, such as the dissolution of the metal (anodic reaction) and the evolution of hydrogen (cathodic reaction). researchgate.net Potentiodynamic polarization studies have shown that some quinoline derivatives act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions. researchgate.net The formation of this passivating layer is a key phenomenon making these compounds useful in industrial applications. researchgate.net

Cyclic Voltammetry and Diffusion-Controlled Oxidation Mechanisms

Catalytic Transformations Involving Propylquinolines

The propylquinoline scaffold can be chemically modified through various catalytic methods. These transformations are valuable for synthesizing new derivatives with potentially useful properties.

A significant area of research involves the use of metalloporphyrins as catalysts for oxidation reactions, mimicking the function of natural enzymes like Cytochrome P450. mdpi.comkyoto-u.ac.jp These enzymes use a heme (iron-porphyrin) active site to catalyze the oxidation of a wide range of substrates. kyoto-u.ac.jp Synthetic metalloporphyrins have been developed as bioinspired catalysts that can perform similar transformations under laboratory conditions. researchgate.netrsc.org

One such application is the selective oxidation of alkyl chains on aromatic rings. Research has demonstrated the metalloporphyrin-catalyzed oxidation of 2-propylquinoline (B155077). mdpi.comresearchgate.netresearchgate.net In this reaction, an iron-porphyrin complex is used as the catalyst in the presence of an oxygen donor to hydroxylate the propyl group. The reaction shows selectivity for the benzylic position (the carbon adjacent to the quinoline ring), which is the most activated C-H bond in the propyl chain. This transformation provides a route to produce drug candidates or metabolites in a controlled manner. researchgate.net The ability of these catalysts to perform selective C-H oxidations is of great interest for synthetic chemistry. mdpi.com

Biotransformation Pathways and Metabolic Insights for Propylquinolines

The metabolic fate of propylquinoline derivatives is significantly influenced by the enzymatic activity of the cytochrome P450 (CYP) superfamily. These enzymes are pivotal in the biotransformation of xenobiotics, often introducing hydroxyl groups to increase hydrophilicity and facilitate excretion. While specific metabolic data for this compound is not extensively detailed in the available literature, comprehensive studies on its isomer, 2-n-propylquinoline (2nPQ), provide critical insights into the hydroxylation patterns that may be relevant for propylquinolines as a class.

Research using human and rat liver microsomes has demonstrated that the metabolism of 2nPQ predominantly involves hydroxylation at multiple sites, including both the n-propyl side chain and the quinoline ring. nih.govnih.govnih.gov

Side Chain Hydroxylation: The primary route of metabolism for 2nPQ is the hydroxylation of the alkyl side chain. nih.govnih.gov Studies using human liver microsomes identified two major hydroxylated metabolites: 1'-hydroxy-2n-propylquinoline and 3'-hydroxy-2n-propylquinoline. nih.govtandfonline.comtandfonline.com This aliphatic hydroxylation is a common metabolic pathway for compounds bearing alkyl substituents.

Quinoline Ring Hydroxylation: In addition to side-chain modification, hydroxylation can also occur on the quinoline ring system, although this appears to be a minor pathway compared to side-chain oxidation for the 2-n-propyl isomer. nih.govnih.govresearchgate.net This aromatic hydroxylation leads to the formation of phenolic metabolites. Furthermore, an epoxy-2n-propylquinoline intermediate, formed by CYP enzymes, has been identified. nih.govtandfonline.comtandfonline.com This epoxide can then be converted into a dihydroxy-2n-propylquinoline by microsomal epoxide hydrolase. nih.govtandfonline.comtandfonline.com

Involvement of Specific CYP Isoforms: Multiple cytochrome P450 isoforms have been implicated in the metabolism of 2nPQ.

Human Studies: Investigations with human liver microsomes and human lymphoblasts expressing specific CYPs have shown the involvement of CYP2A6, CYP2E1, and CYP2C19. nih.govtandfonline.comtandfonline.com The rate of 2nPQ oxidation was found to be highly correlated with the activities of CYP2A6 and CYP2E1. nih.govtandfonline.comtandfonline.com

Rat Studies: In rat liver microsomes, the hydroxylation of the side chain is predominantly mediated by CYP2B1, CYP2A6, and CYP1A1, which collectively account for over 80% of this activity. nih.govnih.govresearchgate.net In contrast, the minor metabolites resulting from hydroxylation of the quinoline ring involved fewer cytochrome isoforms. nih.govnih.govresearchgate.net

The findings from these studies on 2-n-propylquinoline are summarized in the table below, offering a valuable model for understanding the potential metabolic pathways of other propylquinoline isomers.

| Substrate | System/Organism | Key CYP Isoforms Involved | Primary Metabolites Identified | Metabolic Pathway |

| 2-n-Propylquinoline | Human Liver Microsomes | CYP2A6, CYP2E1, CYP2C19 nih.govtandfonline.comtandfonline.com | 1'-hydroxy-2n-propylquinoline, 3'-hydroxy-2n-propylquinoline, Dihydroxy-2n-propylquinoline nih.govtandfonline.comtandfonline.com | Side-chain hydroxylation, Ring epoxidation and hydrolysis nih.govtandfonline.com |

| 2-n-Propylquinoline | Rat Liver Microsomes | CYP2B1, CYP2A6, CYP1A1 nih.govnih.govresearchgate.net | Side-chain hydroxylated metabolites, Ring hydroxylated metabolites nih.govnih.gov | Predominantly side-chain hydroxylation; minor ring hydroxylation nih.govnih.gov |

Spectroscopic and Structural Characterization of 4 Propylquinoline

The elucidation of the molecular structure of 4-Propylquinoline, a substituted quinoline (B57606) derivative, relies on a combination of modern spectroscopic and analytical techniques. Each method provides unique insights into the compound's architecture, from the identification of functional groups to the precise determination of its three-dimensional arrangement in the solid state.

Computational and Theoretical Chemistry of 4 Propylquinoline Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone for investigating the molecular properties of quinoline (B57606) systems. scirp.orgnih.gov These methods allow for the accurate computation of a molecule's electronic structure, from which numerous other properties can be derived. nih.gov

Density Functional Theory (DFT) is a powerful computational method used to analyze the structural and electronic properties of molecules. nih.govrsc.org Functionals like B3LYP are commonly employed to optimize molecular geometries and calculate various parameters. scirp.orgscholarpublishing.org

HOMO/LUMO Energy Levels and Global Reactivity Descriptors: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in understanding a molecule's chemical reactivity and kinetic stability. The HOMO energy (E_HOMO) is associated with the capacity to donate an electron, while the LUMO energy (E_LUMO) relates to the ability to accept an electron. The energy gap (ΔE = E_LUMO - E_HOMO) is a significant indicator of molecular stability; a larger gap implies higher stability and lower reactivity.

From these frontier orbital energies, several global reactivity descriptors can be calculated, such as chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). nih.govrsc.org These descriptors provide a quantitative measure of the molecule's reactivity. For instance, studies on structurally related quinazoline (B50416) derivatives have used DFT to calculate these parameters, providing a framework for understanding their reactivity profiles.

Table 1: Representative Global Reactivity Parameters Calculated via DFT for Quinazoline Derivatives (Data is illustrative of calculations performed on analogous heterocyclic systems)

| Parameter | Formula | Typical Calculated Value (eV) |

|---|---|---|

| HOMO Energy (E_HOMO) | - | -6.891 |

| LUMO Energy (E_LUMO) | - | -1.892 |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 4.999 |

| Ionization Potential (I) | -E_HOMO | 6.891 |

| Electron Affinity (A) | -E_LUMO | 1.892 |

| Hardness (η) | (I - A) / 2 | 2.499 |

| Softness (S) | 1 / (2η) | 0.200 |

| Electronegativity (χ) | (I + A) / 2 | 4.391 |

| Electrophilicity Index (ω) | μ² / (2η) | 3.858 |

Source: Adapted from data on quinazoline derivatives.

Hirshfeld Surfaces: Hirshfeld surface analysis is a powerful technique used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov The surface is generated by partitioning the crystal's electron density into molecular fragments. By mapping properties like d_norm (normalized contact distance) onto this surface, close intermolecular contacts can be identified. Red spots on the d_norm map indicate contacts shorter than the van der Waals radii, highlighting significant interactions like hydrogen bonds, while blue regions represent longer contacts. nih.govmdpi.com

Table 2: Example of Intermolecular Contact Contributions (%) from Hirshfeld Surface Analysis of a Quinoline Derivative

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 29.9 |

| H···O/O···H | 21.4 |

| H···C/C···H | 19.4 |

| H···Cl/Cl···H | 16.3 |

| C···C | 8.6 |

Source: Data from a study on 2-chloroethyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate. nih.gov

Electrostatic Potential Maps (MEP): The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecular surface. readthedocs.ioorientjchem.org It is invaluable for predicting how a molecule will interact with other species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack. orientjchem.orgresearchgate.net The MEP is typically mapped onto the molecule's van der Waals surface, with different colors representing varying potential values. reed.edu Red indicates regions of most negative potential (electron-rich), which are favorable for electrophilic attack, while blue signifies regions of most positive potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.netresearchgate.net Green and yellow areas represent regions of intermediate or near-zero potential. researchgate.net For quinoline derivatives, the nitrogen atom and any oxygen-containing substituents are typically the most electron-rich (red) regions. researchgate.netresearchgate.net

Quantum chemical methods are extensively used to predict spectroscopic parameters, which serves as a powerful tool for structure elucidation and validation. d-nb.inforsc.org Calculations can provide theoretical values for Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and UV-Vis electronic transitions. arabjchem.orgresearchgate.net

The accuracy of these predictions depends on the level of theory and basis set used. scholarpublishing.org By comparing the computationally predicted spectra with experimental data, the proposed molecular structure can be confirmed. For instance, DFT calculations have been used to analyze the NMR spectra of various N'-substituted-2-propylquinoline-4-carbohydrazides, which are structurally similar to 4-propylquinoline. arabjchem.org The electronic properties of quinoline derivatives, such as their photophysical characteristics, are also investigated using Time-Dependent DFT (TD-DFT), which can predict absorption spectra. nih.govrsc.org

Density Functional Theory (DFT) Studies: HOMO/LUMO Energy Levels, Hirshfeld Surfaces, Electrostatic Potential Maps

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a range of computational techniques that are used to study the three-dimensional structure and dynamic behavior of molecules.

Conformational analysis is crucial for flexible molecules like this compound, which possesses a rotatable propyl side chain. This analysis aims to identify the most stable three-dimensional arrangement (conformer) of the molecule by calculating the potential energy associated with different rotations around single bonds. The lowest energy conformer is the most populated and typically governs the molecule's interactions.

Computational methods are used to perform a systematic search of the conformational space and apply energy minimization algorithms to find the global energy minimum. For related quinoline structures, DFT calculations have shown that the propyl group often adopts a gauche conformation to minimize steric hindrance with the aromatic quinoline ring system.

Molecular docking is a simulation technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein). This is often followed by the calculation of the binding free energy (ΔGbind), which provides a quantitative estimate of the binding affinity. Lower (more negative) binding energy values suggest a more stable and potent ligand-receptor complex.

This approach is central to computer-aided drug design. For example, in a study of quinoline derivatives as P-glycoprotein inhibitors, molecular docking was used to identify key interactions within the protein's binding site. The calculated binding energies helped to rank the compounds and rationalize their inhibitory activity. nih.gov

Table 3: Example of Calculated Binding Energies for Quinoline Derivatives Against P-glycoprotein

| Compound | Binding Energy (kcal/mol) |

|---|---|

| Derivative 17 | -9.22 |

| Derivative 15 | -9.00 |

| Derivative 16 | -8.99 |

| Derivative 13 | -8.84 |

| Derivative 1 | -8.03 |

Source: Adapted from a molecular docking study on 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives. nih.gov

Conformational Analysis and Energy Minimization

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Modeling

QSAR and SAR are computational modeling techniques that establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These models are essential in medicinal chemistry for predicting the activity of new compounds and optimizing lead structures. arabjchem.org

A QSAR model is an equation that correlates biological activity with quantitative molecular descriptors. These descriptors can be categorized as electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), or topological. nih.govnih.gov Various statistical methods, such as Multiple Linear Regression (MLR) and Genetic Function Algorithm (GFA), are used to build the models. nih.govnih.gov

SAR provides more qualitative insights, describing how specific changes in a molecule's structure (e.g., adding or changing a substituent at a particular position) affect its activity. For quinoline derivatives, SAR studies have revealed critical insights. For example, in a series of 2-propylquinoline-4-carbohydrazide (B4263686) derivatives, the nature and position of substituents on an attached phenyl ring were found to significantly influence antibacterial activity. arabjchem.org An electron-donating group (EDG) at one position might enhance activity, while an electron-withdrawing group (EWG) at another could decrease it. arabjchem.org Similarly, 3D-QSAR models like CoMFA and CoMSIA have been used to create contour maps that visualize regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity. mdpi.com

Table 4: Illustrative Structure-Activity Relationship (SAR) Observations for Quinoline Derivatives

| Position/Modification | Structural Feature | Effect on Activity |

|---|---|---|

| Quinoline Position 7 | Presence of a halogen atom (hydrophobic) | Favorable for anti-plasmodial activity. mdpi.com |

| Quinoline Position 4 | Hydrophilic substituent | Favorable for anti-plasmodial activity. mdpi.com |

| Phenyl Ring on Hydrazone | Electron-donating group (e.g., -OH) | Increased antibacterial activity. arabjchem.org |

| Phenyl Ring on Hydrazone | Electron-withdrawing group (e.g., -Cl) | Decreased antibacterial activity. arabjchem.org |

Source: Compiled from various QSAR/SAR studies on quinoline derivatives. arabjchem.orgmdpi.com

Molecular Docking Simulations with Biomolecular Targets

Computational molecular docking simulations are instrumental in predicting the binding orientation and affinity of a small molecule (ligand) to a larger biomolecular target, typically a protein. This method is crucial in drug discovery and molecular biology for understanding intermolecular interactions at the atomic level. For quinoline derivatives, including this compound, these simulations provide insights into their potential as therapeutic agents by modeling their interactions with key protein targets involved in disease pathways.

Ligand-Protein Interactions (e.g., Penicillin Binding Protein (PBP2a), Plasmodium falciparum proteins)

Penicillin-Binding Protein 2a (PBP2a):

Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant global health threat, largely due to its expression of Penicillin-Binding Protein 2a (PBP2a). mdpi.com This enzyme's low affinity for most β-lactam antibiotics allows it to continue synthesizing the bacterial cell wall when other native PBPs are inhibited, conferring resistance. biorxiv.orgnih.gov Consequently, PBP2a is a prime target for the development of new anti-MRSA agents. biomedpharmajournal.org

Molecular docking studies have explored the interaction of various heterocyclic compounds, including quinoline derivatives, with PBP2a. mdpi.commdpi.com The binding of inhibitors to PBP2a can occur at the active site, where the transpeptidation reaction for cell wall cross-linking occurs, or at an allosteric site. researchgate.netnih.gov Activation of the allosteric site can induce conformational changes that make the active site more accessible to antibiotics. researchgate.netnih.gov

Docking studies on 4-aminoquinoline (B48711) derivatives have identified key interactions within the PBP2a binding site (PDB: 4DK1). mdpi.com These interactions often involve:

Hydrophobic interactions: With residues such as ALA601 and ILE614. mdpi.com

Hydrogen bonding: With residues like GLN521. mdpi.compreprints.org

Halogen contacts: With residues including TYR519 and THR399. mdpi.com

While specific docking data for this compound is not extensively detailed in the available literature, the hydrophobic nature of the propyl group at the 4-position suggests a potential for favorable hydrophobic interactions within the PBP2a binding pocket. The general mechanism of action for quinoline derivatives against PBP2a involves inhibiting the transpeptidase enzymes responsible for cross-linking the bacterial cell wall, ultimately leading to cell lysis. preprints.org

| Interaction Type | Interacting Residues | Reference |

|---|---|---|

| Hydrophobic | ALA601, ILE614 | mdpi.com |

| Hydrogen Bonding | GLN521 | mdpi.compreprints.org |

| Halogen Contacts | TYR519, THR399 | mdpi.com |

| Active Site Binding | Ser403, Thr600 | biorxiv.orgbiomedpharmajournal.org |

Plasmodium falciparum Proteins:

Malaria, caused by the parasite Plasmodium falciparum, remains a devastating global disease, with drug resistance necessitating the search for new therapeutic targets and compounds. scirp.org Quinoline-based drugs, such as chloroquine (B1663885), have been a cornerstone of antimalarial treatment. mdpi.com Molecular docking studies have been employed to investigate the interaction of quinoline derivatives with various essential P. falciparum proteins. scirp.orgukm.edu.my

One crucial target is Plasmodium falciparum lactate (B86563) dehydrogenase (PfLDH), an enzyme vital for the parasite's energy metabolism through the glycolytic pathway. scirp.orgukm.edu.my Docking studies have shown that 4-aminoquinoline hybrids can bind to the PfLDH active site, often near the NADH cofactor binding site, suggesting they may act as competitive inhibitors. scirp.orgukm.edu.my

Another significant area of investigation involves proteins related to parasite invasion of red blood cells, such as the P. falciparum reticulocyte-binding-homologue-4 (PfRh4). nih.gov Antibodies targeting this ligand have been shown to inhibit erythrocyte invasion. nih.gov Furthermore, docking studies have explored the potential of quinoline hybrids to inhibit other essential enzymes like falcipain-2, a cysteine protease involved in hemoglobin degradation. nih.gov The design of these hybrid molecules often combines the 4-aminoquinoline scaffold, which is thought to promote accumulation in the parasite, with other pharmacophores that target specific enzymes. nih.gov

| Protein Target | Function | Potential Inhibition Mechanism | Reference |

|---|---|---|---|

| Lactate Dehydrogenase (PfLDH) | Glycolytic pathway, energy metabolism | Competitive inhibition at cofactor binding site | scirp.orgukm.edu.my |

| Falcipain-2 | Cysteine protease, hemoglobin degradation | Inhibition of protease activity | nih.gov |

| PfRh4 | Erythrocyte invasion ligand | Inhibition of red blood cell invasion | nih.gov |

Studies on Non-Linear Optics (NLO) Potential

Non-linear optical (NLO) materials are of significant interest for applications in modern technologies like telecommunications, optical switching, and data storage. scielo.org.mxipme.ru Organic molecules, particularly those with extensive π-conjugated systems, are promising candidates for NLO materials due to their large NLO responses and the ability to tailor their properties through chemical synthesis. scielo.org.mx

The NLO properties of materials are described by their polarizability (α) and hyperpolarizabilities (β, γ). The first hyperpolarizability (β), a measure of the second-order NLO response, is particularly important. tandfonline.com Computational methods, especially Density Functional Theory (DFT), are widely used to predict the NLO properties of molecules. tandfonline.comresearchgate.net

For quinoline and its derivatives, DFT studies have shown that their NLO properties are highly dependent on the nature and position of substituents on the quinoline ring. tandfonline.com Key factors influencing the NLO response include:

Intramolecular Charge Transfer (ICT): A significant NLO response is often associated with molecules that have electron-donating groups (D) and electron-accepting groups (A). The propyl group in this compound is a weak electron-donating group.

HOMO-LUMO Energy Gap: A smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) generally leads to a larger first hyperpolarizability (β). scielo.org.mxtandfonline.com

Substituent Position: The placement of substituents significantly affects the NLO properties. For instance, placing an electron-releasing group at position 7 of the quinoline ring has been shown to increase its NLO properties. tandfonline.com

| Molecule | HOMO-LUMO Gap (eV) | First Hyperpolarizability (βtot) (a.u.) | Reference Context |

|---|---|---|---|

| Quinoline | ~4.5 - 5.0 | Relatively low | General finding in tandfonline.com |

| 6-Amino-2-formyl-quinoline | Smallest electronic gap | Dramatically increased | tandfonline.com |

| Quinoline-Carbazole Derivative (Q1D2) | Reduced band gap | 23885.90 | rsc.orgresearchgate.net |

Note: a.u. stands for atomic units. The values are illustrative of trends discussed in the literature.

Applications in Medicinal Chemistry Mechanism and Design Focused

Antimicrobial Research

The emergence of drug-resistant bacterial strains has underscored the urgent need for novel antimicrobial agents. Derivatives of 4-propylquinoline, particularly hydrazone-containing compounds, have shown promise in this area.

In Vitro Efficacy of 2-Propylquinoline-4-carbohydrazide (B4263686) Hydrazones Against Bacterial Strains

A series of novel 2-propylquinoline-4-carbohydrazide hydrazones have been synthesized and evaluated for their in vitro antibacterial activity against a panel of clinically relevant bacteria. These studies have demonstrated the potential of this class of compounds to inhibit the growth of both Gram-positive and Gram-negative bacteria.

One study investigated the efficacy of these hydrazones against six bacterial strains: Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Proteus vulgaris, Bacillus licheniformis, and Micrococcus varians. nih.gov The results, determined by the agar (B569324) diffusion method, revealed that many of the synthesized compounds exhibited significant antibacterial activity. nih.gov Notably, one specific hydrazide-hydrazone derivative demonstrated the lowest minimum inhibitory concentration (MIC) values, ranging from 0.39 ± 0.02 to 1.56 ± 0.02 µg/mL across all tested microorganisms. nih.gov This highlights the broad-spectrum potential of this particular compound.

Another investigation focused on a series of twelve 2-propylquinoline-4-carbohydrazide hydrazone derivatives (4a-l) and their activity against Staphylococcus aureus. up.ac.za Thirteen of the tested compounds inhibited the growth of this organism at a low MIC value of 0.39 µg/mL. up.ac.za The MIC values for these compounds against E. coli ranged from 0.78 µg/mL to 25.00 µg/mL, and against P. aeruginosa from 0.78 µg/mL to 50.00 µg/mL. up.ac.za These findings suggest that the 2-propylquinoline-4-carbohydrazide hydrazone scaffold is a promising starting point for the development of new antibacterial agents.

Table 1: In Vitro Antibacterial Activity of 2-Propylquinoline-4-carbohydrazide Hydrazones

| Bacterial Strain | MIC Range (µg/mL) | Reference |

| Staphylococcus aureus | 0.39 - 1.56 | nih.govup.ac.za |

| Escherichia coli | 0.39 - 25.00 | nih.govup.ac.za |

| Pseudomonas aeruginosa | 0.39 - 50.00 | nih.govup.ac.za |

| Proteus vulgaris | 0.39 - 25.00 | nih.govup.ac.za |

| Bacillus licheniformis | 1.56 - 25.00 | nih.govup.ac.za |

| Micrococcus varians | 1.56 - 12.50 | nih.govup.ac.za |

Exploration of Antimicrobial Mechanisms and Target Interactions

While the exact antimicrobial mechanisms of 2-propylquinoline-4-carbohydrazide hydrazones are still under investigation, some studies have provided initial insights. It is suggested that these compounds may exert their antibacterial effects by inhibiting essential bacterial enzymes that are critical for cell wall synthesis and DNA replication. The hydrazone moiety itself is a key pharmacophore known to be present in various antimicrobial agents. nih.govmdpi.com

One study proposed that the mechanism of action against Pseudomonas aeruginosa PAO1 involves the inhibition of quorum sensing-related virulence factors. nih.gov At sub-inhibitory concentrations, a hydrazide-hydrazone compound was shown to significantly inhibit motility, biofilm formation, and the production of virulence factors like alginate and pyocyanin. nih.gov This suggests that these compounds may not only directly kill bacteria but also disarm them by interfering with their communication and virulence mechanisms.

Antiparasitic Activity

Quinoline (B57606) derivatives have a long history in the fight against parasitic diseases, most notably malaria. Research has expanded to explore their potential against other parasites, including Leishmania.

Antimalarial Potential of Quinoline Derivatives

The quinoline core is a cornerstone of antimalarial drug discovery, with compounds like chloroquine (B1663885) and mefloquine (B1676156) being prime examples. rsc.org Research continues to explore new quinoline derivatives to combat the growing problem of drug-resistant malaria. nih.govnih.gov Synthetic quinoline derivatives are being investigated for their efficacy against chloroquine-resistant strains of Plasmodium falciparum. nih.gov

A series of novel quinoline derivatives demonstrated moderate to high antimalarial activities in vitro, with IC50 values ranging from 0.014 to 5.87 μg/mL against P. falciparum. mdpi.com Notably, four of these compounds showed excellent antimalarial activity, comparable to the standard drug chloroquine. mdpi.com Another study on new 4-aminoquinoline (B48711) derivatives found them to be effective against P. falciparum in vitro and also demonstrated their ability to cure BALB/c mice infected with Plasmodium berghei in vivo. nih.gov These findings underscore the continued importance of the quinoline scaffold in the development of new antimalarial agents. nih.gov

Antileishmanial Activity of 2-n-Propylquinoline and Analogues: In Vitro Studies and Mechanistic Insights

2-n-Propylquinoline, a natural product isolated from the Bolivian plant Galipea longiflora, has emerged as a promising lead compound for the treatment of leishmaniasis. griffith.edu.au This simple quinoline has demonstrated potent oral activity against both cutaneous and visceral leishmaniasis in animal models. griffith.edu.aumdpi.com

In a study on experimental visceral leishmaniasis in BALB/c mice, oral administration of 2-n-propylquinoline for 10 days resulted in a 99.9% suppression of the parasite burden in the liver. ird.fr While 2-n-propylquinoline itself is not active in vitro (IC50 > 100 μM), its in vivo efficacy is significant. rsc.org This discrepancy suggests that the compound may be metabolized to an active form in the host or that its mechanism of action involves modulation of the host's immune response. dntb.gov.ua

The mechanism of action of quinoline derivatives against Leishmania is an active area of research. For some 8-aminoquinolines, such as tafenoquine, the target has been identified as the parasite's respiratory complex III. nih.govuminho.pt Inhibition of this complex leads to a rapid drop in intracellular ATP and depolarization of the mitochondrial membrane potential. uminho.pt While the precise target of 2-n-propylquinoline is not yet fully elucidated, it is hypothesized that it may also interfere with the parasite's respiratory chain. uminho.pt Studies with other quinoline analogues have shown inhibition of oxygen consumption in Leishmania parasites, supporting the hypothesis that the respiratory complexes are a key target. uminho.pt

Anticancer Investigations

The cytotoxic properties of quinoline derivatives have also led to their investigation as potential anticancer agents. nih.govnih.gov The quinoline scaffold is present in several approved anticancer drugs, such as camptothecin (B557342) and its analogues. rsc.org

Research into novel quinoline-chalcone derivatives has shown promising antiproliferative activity against various cancer cell lines, including MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). mdpi.com One particular derivative exhibited excellent inhibitory potency against all three cell lines, with IC50 values of 1.38, 5.34, and 5.21 µM, respectively. mdpi.com Mechanistic studies revealed that this compound induced apoptosis, arrested the cell cycle at the G2/M phase, and significantly increased the levels of apoptosis-related proteins. mdpi.com

Another study evaluated a series of 4-hydroxy-1-phenyl/methyl-3-(3-substituted-1-(substitutedimino)propyl)quinolin-2(1H)-one derivatives for their in vitro anticancer activity against K562 (leukemia) and HepG2 (liver cancer) cell lines. innovareacademics.ininnovareacademics.in Several of the synthesized compounds showed promising activity, with one derivative exhibiting an IC50 value of less than 10 µg/mL against HepG2 cells. innovareacademics.ininnovareacademics.in These findings highlight the potential of propyl-substituted quinoline derivatives as a scaffold for the development of new anticancer therapies.

In Vitro Cytotoxicity Against Human Cell Lines (e.g., K562, Hep 3b)

Research has demonstrated that various quinoline derivatives exhibit significant cytotoxic effects against these cell lines. For instance, a study on 4-hydroxy-1-phenyl/methyl-3-(1-(substitutedimino)ethyl)quinolin-2(1H)-one derivatives showed promising anticancer activity. Specifically, compound IIIa-1, 4-hydroxy-1-phenyl-3-(1-(phenylimino)ethyl)quinolin-2(1H)-one, was identified as the most cytotoxic against Hep 3b cell lines with an IC50 value of less than 10 µg/mL. innovareacademics.ininnovareacademics.in Another derivative, 4-hydroxy-3-(3-morpholino-1-(phenylimino)propyl)-1-phenylquinolin-2(1H)-one (IIa-1), displayed potent activity against K562 cell lines with an IC50 value of 20 µg/mL. innovareacademics.ininnovareacademics.in

Furthermore, 8-hydroxy-2-quinolinecarbaldehyde has shown notable in vitro cytotoxicity against a panel of human cancer cell lines, including K562, with a 50% maximal inhibitory concentration (MTS50) range of 12.5–25 μg/mL, and against Hep3B with an MTS50 of 6.25±0.034 μg/mL. nih.gov Other research on 2-quinolone-hydrazine hybrids also reported cytotoxicity against K562 and Hep 3b cell lines, with some hybrids showing IC50 values below 10 µg/mL and 20 µg/mL, respectively. sci-hub.se These findings underscore the potential of the quinoline scaffold in developing new anticancer agents. The presence and position of various substituents on the quinoline ring are critical in determining the cytotoxic efficacy.

Table 1: In Vitro Cytotoxicity of Selected Quinoline Derivatives

| Compound/Derivative | Cell Line | Activity (IC50/MTS50) | Reference |

|---|---|---|---|

| 4-hydroxy-1-phenyl-3-(1-(phenylimino)ethyl)quinolin-2(1H)-one (IIIa-1) | Hep 3b | <10 µg/mL | innovareacademics.ininnovareacademics.in |

| 4-hydroxy-3-(3-morpholino-1-(phenylimino)propyl)-1-phenylquinolin-2(1H)-one (IIa-1) | K562 | 20 µg/mL | innovareacademics.ininnovareacademics.in |

| 8-hydroxy-2-quinolinecarbaldehyde | K562 | 12.5–25 μg/mL | nih.gov |

| 8-hydroxy-2-quinolinecarbaldehyde | Hep 3b | 6.25±0.034 μg/mL | nih.gov |

| 2-quinolone-hydrazine hybrid 85a | K562, Hep 3b | <10 µg/mL | sci-hub.se |

Antioxidant Properties and Radical Scavenging Assays (e.g., DPPH assay)

The antioxidant potential of quinoline derivatives is an area of active investigation. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method used to evaluate the radical scavenging ability of compounds. ui.ac.idplos.org While specific DPPH assay data for this compound is not detailed in the available literature, studies on related structures provide a basis for understanding its potential activity.

The antioxidant capacity of quinoline derivatives is influenced by their molecular structure. nih.gov For example, research on a series of 4-aryl-hexahydroquinolines indicated that compounds with a methoxy (B1213986) moiety demonstrated good antioxidant activity in DPPH assays. researchgate.net Another study on new synthetic quinoline derivatives found that their antioxidant potential varied, with some showing activity against the DPPH radical while others were more effective against the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) cation radical. mdpi.comnih.gov

It has been noted that even slight modifications to the chemical structure of quinoline derivatives can significantly alter their antioxidant properties. mdpi.com Some quinoline derivatives have been found to be more efficient antioxidants than the standard, Trolox, but less so than ascorbate. nih.govbohrium.com The mechanism of antioxidant action is often related to the ability to donate a hydrogen atom or a single electron to scavenge free radicals. nih.govbohrium.com

Other Biological Activities Explored for Quinoline Hydrazone Derivatives

The synthetic flexibility of the quinoline ring allows for the creation of a wide array of derivatives with diverse biological activities. nih.govresearchgate.net Quinoline hydrazone derivatives, in particular, have been shown to possess a broad spectrum of pharmacological properties. scispace.comup.ac.za These activities include:

Antitubercular: Quinoline hydrazones have been investigated for their potential against Mycobacterium tuberculosis. scispace.com

Antiplatelet: Some derivatives have demonstrated the ability to inhibit platelet aggregation. scispace.comup.ac.za

Anticonvulsant: The anticonvulsant properties of certain quinoline hydrazones have been reported. scispace.comup.ac.za

Anti-inflammatory: These compounds have also been explored for their anti-inflammatory effects. nih.govup.ac.za

Antifungal: The antifungal potential of quinoline hydrazones is another area of research interest. up.ac.za

These varied biological activities highlight the importance of the quinoline hydrazone scaffold in the development of new therapeutic agents. nih.govresearchgate.net

Rational Design Strategies for Bioactive Quinoline Scaffolds

The development of new, effective quinoline-based therapeutic agents relies heavily on rational design strategies. mdpi.compreprints.orgbenthamscience.com These strategies aim to optimize the interaction of the quinoline scaffold with its biological target while improving its pharmacokinetic profile.

Key approaches in the rational design of quinoline scaffolds include:

Molecular Hybridization: This strategy involves combining the pharmacophoric elements of two or more bioactive molecules to create a new hybrid compound with potentially enhanced activity or a dual mode of action. juniperpublishers.com

Structure-Activity Relationship (SAR) Studies: SAR studies are crucial for understanding how different substituents on the quinoline ring influence biological activity. nih.govrsc.orgacs.org For instance, the introduction of specific groups at certain positions can enhance potency, selectivity, or metabolic stability. rsc.orgacs.orgresearchgate.net

Computational Modeling: Molecular docking and quantum mechanics calculations are used to predict and analyze the interactions between quinoline derivatives and their target receptors, guiding the design of more effective compounds. benthamscience.comresearchgate.net

Prodrug Approaches: To overcome issues like poor bioavailability, prodrug strategies can be employed. This involves masking polar functional groups to improve membrane permeability, with the active drug being released in vivo. mdpi.compreprints.org

Modulation of Metabolism: Introducing groups that block metabolic pathways can enhance the in vivo efficacy of a compound. benthamscience.comresearchgate.net

Through these rational design approaches, researchers can strategically modify the quinoline scaffold to develop novel drug candidates with improved therapeutic properties. nih.gov

Applications in Materials Science, Catalysis, and Supramolecular Chemistry

Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of organized and functional larger entities. fiveable.me Host-guest chemistry, a central concept in this field, involves the specific binding of a "guest" molecule within a "host" molecule that possesses a cavity. fiveable.menumberanalytics.com These interactions are driven by forces such as hydrogen bonding, van der Waals forces, and hydrophobic effects. fiveable.menumberanalytics.com

Molecular recognition is the foundation of many biological processes and is a key area of study in supramolecular chemistry. rsc.orgnih.gov It involves the specific binding between molecules through complementary shapes, sizes, and chemical functionalities. numberanalytics.com This selective interaction can lead to self-assembly, a process where molecules spontaneously organize into well-defined structures. mdpi.comguichard-iecb.fr

The structure of 4-propylquinoline, with its aromatic quinoline (B57606) ring and alkyl propyl chain, allows it to participate in various non-covalent interactions, making it a candidate for molecular recognition and self-assembly studies. The aromatic portion can engage in π-π stacking interactions, while the propyl group can contribute to hydrophobic interactions. These properties are crucial for the construction of complex supramolecular architectures. researchgate.netmdpi.com The ability to program the self-assembly of molecules offers insights into creating hierarchical structures with specific functions. nih.gov

Macrocyclic hosts like cucurbit[n]urils (CB[n]) are pumpkin-shaped molecules with a hydrophobic cavity and two polar carbonyl-fringed portals, making them excellent hosts for a variety of guest molecules in aqueous solutions. wikipedia.orgmuni.cz The size of the cavity, determined by the number 'n' of glycoluril (B30988) units, dictates which guests can be encapsulated. wikipedia.org

Studies have shown that N-propylquinoline can form inclusion complexes with various cucurbiturils, including CB numberanalytics.com, CB rsc.org, and CB rsc.org. researchgate.net For instance, ¹H NMR spectroscopy has revealed that N-propylquinoline forms a 2:1 inclusion complex with CB numberanalytics.com and CB rsc.org, and also with CB rsc.org. researchgate.net The formation of these host-guest complexes is a testament to the favorable interactions between the propylquinoline guest and the cucurbituril (B1219460) host cavity. researchgate.netmdpi.com The study of such complexes is vital for developing applications in areas like drug delivery and sensing. fiveable.me

Table 1: Inclusion Complexing Behavior of N-Propylquinoline with Cucurbit[n]urils

| Host Molecule | Guest Molecule | Stoichiometry (Host:Guest) | Technique |

|---|---|---|---|

| Cucurbit numberanalytics.comuril (CB numberanalytics.com) | N-Propylquinoline | 2:1 | ¹H NMR |

| Cucurbit rsc.orguril (CB rsc.org) | N-Propylquinoline | 2:1 | ¹H NMR |

| Cucurbit rsc.orguril (CB rsc.org) | N-Propylquinoline | 2:1 | ¹H NMR, Fluorometric Analysis |

The predictable nature of non-covalent interactions allows molecules like this compound to serve as building blocks for constructing larger, functional supramolecular assemblies. taylorandfrancis.comrsc.orgnih.gov These assemblies can range from discrete nanostructures to extended networks. taylorandfrancis.comresearchgate.net The specific geometry and electronic properties of the building blocks dictate the final architecture and properties of the resulting supramolecular entity. researchgate.net

By modifying the quinoline core or the propyl substituent, chemists can tune the interactions and direct the self-assembly process to create materials with desired characteristics. researchgate.net For example, the introduction of specific functional groups can promote the formation of coordination polymers or hydrogen-bonded networks. taylorandfrancis.com The use of organometallic building blocks in conjunction with molecules like this compound can lead to the formation of complex host-guest systems and coordination networks. rsc.orgnih.gov

Inclusion Complexing Behavior with Macrocyclic Hosts (e.g., Cucurbiturils with N-Propylquinoline)

Catalysis

Catalysis is a cornerstone of modern chemistry, enabling efficient and selective chemical transformations. Quinolines and their derivatives have found applications as ligands in various catalytic systems.

In organometallic catalysis, ligands play a crucial role in modulating the steric and electronic properties of the metal center, thereby influencing the catalyst's activity, selectivity, and stability. mdpi.comiitk.ac.in The nitrogen atom in the quinoline ring of this compound can coordinate to a metal center, making it a potential ligand for various catalytic reactions.

While direct studies on this compound as a ligand are specific, the broader class of quinoline derivatives is extensively used in catalysis. For instance, chiral ruthenium diamine complexes have been effectively used for the asymmetric hydrogenation of quinoline derivatives. researchgate.net Gold catalysts have also been employed in the synthesis of quinolines through various annulation and cyclization reactions. rsc.org The design of innovative ligands is a key aspect of developing new and efficient organometallic catalysts. iitk.ac.in Porphyrin-based systems have also been studied for the oxidation of related compounds like 2-propylquinoline (B155077). researchgate.net

Supramolecular homogeneous catalysis combines the principles of supramolecular chemistry and homogeneous catalysis to create highly efficient and selective catalytic systems. In such systems, non-covalent interactions are utilized to assemble the catalyst or to bring the substrate and catalyst together.

The asymmetric hydrogenation of quinolines has been achieved in media like oligo(ethylene glycol)s, where supramolecular host-guest interactions between the solvent and the quinolinium salt play a key role in the reaction's reactivity. researchgate.net The encapsulation of the substrate can influence the catalytic process, sometimes leading to a "switched ON/OFF" behavior. researchgate.net This approach offers opportunities for catalyst recycling and the development of environmentally benign reaction conditions. researchgate.net Research into supramolecular catalysis using quinoline derivatives continues to be an active area, with potential for creating novel catalytic systems with enhanced performance. windows.net

Enzyme Mimicry and Artificial Photosynthesis Models

The unique electronic properties and coordination capabilities of the quinoline ring make its derivatives intriguing candidates for mimicking complex biological processes. The nitrogen atom in the pyridine (B92270) ring can act as a ligand, coordinating with metal centers to create synthetic complexes that replicate the function of natural enzymes or components of the photosynthetic apparatus.

While direct studies on this compound as an enzyme mimic are nascent, the broader class of quinoline derivatives has shown significant promise. They have been investigated as inhibitors for various enzymes, including acetylcholinesterase, DNA gyrase, and fungal lanosterol (B1674476) 14α-demethylase, by interacting with the enzyme's active site. mdpi.comacs.org Some derivatives have also been assessed for their ability to mimic the activity of thiol peroxidase. scielo.br The presence of the propyl group at the 4-position of the quinoline ring can influence steric and electronic factors, potentially tuning the binding affinity and specificity of such enzyme mimics.

In the field of artificial photosynthesis, the goal is to create systems that use light to drive chemical reactions, such as water splitting or CO2 reduction. nih.gov Research has explored the use of metalloporphyrins and ruthenium or manganese complexes as catalysts that mimic natural photosystems. aist.go.jpresearchgate.netntu.edu.sg Quinoline derivatives are valuable in this context as ligands that can coordinate to the metal center, influencing the catalytic activity and stability of the complex. aist.go.jpntu.edu.sg For instance, metalloporphyrins have been used in the bio-inspired oxidation of the related compound 2-propylquinoline. researchgate.net This suggests a potential role for this compound as a ligand in designing novel catalysts for artificial photosynthesis, where its specific steric and electronic profile could be leveraged to optimize reaction efficiency.

Table 1: Examples of Quinoline Derivatives in Bio-Inspired Catalysis

| Quinoline Derivative Class | Target Application/Enzyme | Investigated Role | Reference(s) |

|---|---|---|---|

| General Quinoline Derivatives | Acetylcholinesterase (AChE) | Inhibition, potential neuroprotective activity. mdpi.com | mdpi.com |

| Bis-quinoline Derivatives | DNA Methyltransferases (DNMTs) | Inhibition by DNA intercalation. biorxiv.org | biorxiv.org |

| Quinoline-Thiazole Hybrids | DNA Gyrase, Fungal LDM | Inhibition of enzyme activity. acs.org | acs.org |

| Selenium-containing Quinolines | Thiol Peroxidase | Potential mimicry of antioxidant activity. scielo.br | scielo.br |

| 2-Propylquinoline | Cytochrome P450 Mimics | Substrate for oxidation by metalloporphyrin catalysts. researchgate.net | researchgate.net |

Functional Materials Development

The development of advanced materials with tailored properties is a critical area of modern science and engineering. This compound, with its combination of a rigid aromatic core and a flexible alkyl chain, offers a versatile platform for designing new functional materials.

Applications in Advanced Materials Science and Engineering

Polyquinolines are a class of polymers known for their exceptional thermal stability, mechanical strength, and unique optical and electrical properties, making them suitable for high-performance applications. researchgate.netrsc.org The quinoline moiety contributes to these properties, and its derivatives are explored for use in organic light-emitting diodes (OLEDs), solar cells, and molecular sensors. nih.gov The incorporation of a this compound unit into material structures could modulate properties such as solubility, processability, and the packing of molecules in the solid state, which are critical for device performance.

Potential as MOF Ligands

Metal-Organic Frameworks (MOFs) are highly porous materials constructed from metal ions or clusters linked by organic ligands. rsc.org The choice of ligand is crucial as it defines the pore size, geometry, and chemical environment of the resulting framework. N-heterocyclic compounds, including quinoline derivatives, are excellent candidates for MOF ligands due to their ability to coordinate with metal centers through the nitrogen atom. mdpi.com

Specifically, quinoline-based dicarboxylic acids have been successfully used to synthesize highly stable and luminescent zirconium-based MOFs. rsc.orgrsc.org While this compound itself is not a linking ligand, it can be functionalized, for example by adding carboxylic acid groups, to become a building block for MOFs. The propyl group would project into the pores of the framework, modifying the hydrophobicity and steric environment, which could be advantageous for selective gas storage, separation, or catalysis.

Table 2: Selected Quinoline-Based Metal-Organic Frameworks (MOFs)

| Ligand | Metal Ion | Framework Dimensionality | Key Application/Feature | Reference(s) |

|---|---|---|---|---|

| Quinoline-2,6-dicarboxylic acid | Zirconium(IV) | 3D | Luminescent sensing of 4-nitrophenol (B140041) and Fe³⁺ ions. rsc.orgrsc.org | rsc.orgrsc.org |

| Quinoline-2,4-dicarboxylic acid | Lanthanide(III) | 3D | Investigation of temperature-dependent structures. mdpi.com | mdpi.com |

| 2,2′-Bicinchoninic acid | Sr, Ba, Y, Cd | 2D / 3D | Catalysis of cyanosilylation and hydroboration. acs.org | acs.org |

Investigation of Aggregation-Induced Emission (AIE) Characteristics

Many traditional fluorescent molecules suffer from aggregation-caused quenching (ACQ), where their light emission decreases or ceases in high concentrations or the solid state. rsc.org In contrast, molecules exhibiting aggregation-induced emission (AIE) are non-emissive in dilute solutions but become highly luminescent upon aggregation. rsc.org This phenomenon is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which closes non-radiative decay pathways. rsc.org

The AIE phenomenon is of great interest for applications in OLEDs, bio-imaging, and sensors. rsc.org Research has shown that the photophysical behavior of quinoline derivatives can be switched from ACQ to AIE by introducing specific substituents. rsc.org The presence of flexible alkyl chains is a known strategy for designing AIE-active molecules. rsc.org Therefore, the propyl group in this compound, with its rotational freedom, makes this compound a promising candidate for AIE research. It is hypothesized that in an aggregated state, the restricted rotation of the propyl group, along with π-π stacking of the quinoline rings, could activate strong fluorescence emission. Studies on similar systems have shown that changing from electron-donating to electron-withdrawing groups on the quinoline scaffold can facilitate the ACQ-to-AIE transition. rsc.org

Incorporation into Functional Polymers for Specific Applications

The synthesis of polyquinolines has attracted considerable attention for creating materials with a unique combination of chemical, thermal, optical, and electrical properties. rsc.org Synthetic methods such as the Friedländer synthesis and aza-Diels–Alder polymerization have been employed to create various polyquinoline architectures, including rigid-rod polymers and cardo polyquinolines. researchgate.netresearchgate.net

To incorporate this compound into a polymer, it would first need to be functionalized with reactive groups to act as a monomer. For example, creating a di-functionalized version of this compound would allow it to participate in step-growth polymerization. The resulting polymer would feature the this compound unit as a repeating segment, potentially enhancing solubility and processability compared to unsubstituted polyquinolines, while retaining the desirable thermal and electronic properties of the quinoline core. Such polymers could find use as modifiers for engineering plastics or as active components in electronic devices. researchgate.netseimichemical.co.jp

Sensing Applications

The inherent fluorescence of the quinoline ring makes it an excellent platform for developing chemical sensors. crimsonpublishers.com Quinoline-based fluorescent probes are widely used for the detection of various analytes, particularly metal ions. crimsonpublishers.comnanobioletters.comresearchgate.netmdpi.com The sensing mechanism typically relies on a change in fluorescence intensity or a shift in the emission wavelength upon binding of the target analyte to a receptor site on the molecule. acs.org This change can be due to processes like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or the chelation-enhanced fluorescence (CHEF) effect. acs.org

Derivatives of quinoline have been engineered into highly sensitive and selective sensors for biologically important ions like Zn²⁺ and environmentally relevant ions like Fe³⁺. mdpi.comacs.org The design often involves attaching a specific ion-binding group (chelator) to the quinoline fluorophore. This compound can serve as the core fluorophore in such a sensor. The propyl group can modulate the sensor's solubility and interaction with the surrounding environment, potentially improving its performance in biological or aqueous media.

Table 3: Examples of Quinoline-Based Fluorescent Sensors

| Sensor Base | Target Analyte | Detection Principle | Detection Limit | Reference(s) |

|---|---|---|---|---|

| Quinoline-Schiff Base | Zn²⁺ | Ratiometric response, ICT | - | acs.org |

| Quinoline-Coumarin-Julolidine | Lysosomes | FRET, NIR emission | - | crimsonpublishers.com |

| Quinoline-quinazoline | Zn²⁺ | Fluorescence enhancement | 3.8 x 10⁻⁸ M | nanobioletters.com |

| Quinoline Derivative | Fe³⁺ | Fluorescence quenching | 0.168 µM | mdpi.com |

Development of Electrochemical Devices